molecular formula C8H9F2NO2 B2563732 (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol CAS No. 2023942-26-7

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol

Cat. No. B2563732
CAS RN: 2023942-26-7
M. Wt: 189.162
InChI Key: YDNKJEVCNDQVMC-UHFFFAOYSA-N
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Description

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol, also known as DFB, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In

Scientific Research Applications

Heterogeneously Catalyzed Condensations

The acid-catalyzed condensation of glycerol with various aldehydes and ketones to form cyclic acetals and related structures has been explored (Deutsch, Martin, & Lieske, 2007). This work demonstrates the potential utility of benzoxazole derivatives in catalysis and the synthesis of novel platform chemicals.

Fluorescent Properties and Applications

Benzoxazole derivatives have been studied for their unique photophysical properties, such as fluorescence. Compounds similar to (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol have been identified to emit blue and green fluorescence, with emission intensity highly affected by solvent polarity (Tanaka & Komiya, 2002). This suggests potential applications in materials science, particularly in the design of fluorescent probes and materials.

Antimicrobial and Analgesic Activities

Some benzoxazole derivatives have been synthesized and evaluated for their antimicrobial and analgesic activities. These compounds show promising biological activities, indicating the potential for (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol to serve as a precursor or model compound in pharmaceutical research (Jayanna et al., 2013).

Catalyst in Organic Reactions

The use of benzoxazole derivatives as ligands in metal-catalyzed reactions has been documented, showcasing their utility in promoting efficient synthesis reactions under mild conditions (Ozcubukcu et al., 2009). This area of research could encompass the development of novel catalysts for organic synthesis, utilizing the structural motif of (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol.

properties

IUPAC Name

(5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c9-8(10)2-1-7-5(3-8)6(4-12)11-13-7/h12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKJEVCNDQVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1ON=C2CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol

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